molecular formula C11H18ClNO B2733438 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride CAS No. 29238-42-4

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride

Cat. No.: B2733438
CAS No.: 29238-42-4
M. Wt: 215.72
InChI Key: DTHQWAAMYKJUPW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride (CAS 29238-42-4) is a high-purity chemical compound intended for research and development purposes. With a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol . This compound is part of a class of mexiletine analogs, which are of significant scientific interest for their potential anti-inflammatory and antispasmodic properties . Early-stage pre-formulation studies on related analogs are exploring their potential for novel therapeutic applications, particularly in conditions that are difficult to manage with conventional medications . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the provided Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQWAAMYKJUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride typically involves several steps:

    Synthetic Routes and Reaction Conditions: The preparation begins with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 1-(3,5-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(3,5-dimethylphenoxy)propan-2-amine. .

    Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Biochemical Studies : It is utilized in studies investigating enzyme interactions and metabolic pathways, aiding in the understanding of biochemical processes.

Medicine

  • Pharmaceutical Research : The compound is explored as a precursor for pharmaceutical compounds, particularly those targeting adrenergic receptors. Its potential as an antagonist at α₁-adrenoceptors suggests applications in managing hypertension.

Industry

  • Production of Specialty Chemicals : It contributes to advancements in various industrial processes by being involved in the production of specialty chemicals and materials.

Pharmacological Effects

The pharmacological profile includes:

  • Antihypertensive Activity : Significant effects through receptor blockade have been documented in animal models.
Effect TypeDescription
AntihypertensiveReduces blood pressure via receptor modulation
AntioxidantPotential cardioprotective effects

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound:

  • Study on Antihypertensive Effects :
    • In a controlled trial involving hypertensive animal models, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to controls.
  • Biochemical Interaction Studies :
    • Investigations into enzyme interactions revealed that the compound influences metabolic pathways associated with cardiovascular health, supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets and Pathways: The compound can bind to receptors or enzymes, modulating their activity. .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Formula Pharmacological Activity Key Differences
1-(3,5-Dimethylphenoxy)propan-2-amine HCl 3,5-dimethylphenoxy C11H16ClNO Under investigation Reference compound
Mexiletine Hydrochloride 2,6-dimethylphenoxy C12H18ClNO Antiarrhythmic (Na+ blocker) Substituent position
HBK17 2,5-dimethylphenoxy C21H27ClN2O2 Serotonin receptor modulator Piperazine moiety
1-(3,5-Difluorophenoxy)propan-2-amine 3,5-difluorophenoxy C9H9F2NO Not specified Fluorine substituents
1-(3,5-Dimethylphenyl)propan-2-amine HCl 3,5-dimethylphenyl C11H16ClN Not specified Phenyl backbone

Research Findings and Mechanistic Insights

  • Substituent Position Effects: The 3,5-dimethylphenoxy configuration in the target compound may optimize steric and electronic interactions for binding to undisclosed targets, whereas 2,6-dimethylphenoxy (e.g., Mexiletine) favors sodium channel blockade .
  • Metabolic Stability : Methyl groups in the target compound confer greater metabolic stability compared to methoxy or fluorine analogs, which may undergo oxidative or hydrolytic degradation .
  • Synthetic Challenges: Introducing methyl groups at the 3,5 positions on phenoxy requires precise regioselective synthesis, as seen in the HBK series .

Biological Activity

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.

This compound is characterized by its unique structure, which includes a dimethylphenoxy group attached to a propan-2-amine moiety. The synthesis typically involves the reductive amination of substituted phenoxyacetones with substituted phenylethylamines, yielding the target compound in moderate to good yields.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate receptor activity, particularly as an antagonist at adrenergic receptors, which can influence cardiovascular responses .

Key Mechanisms:

  • Adrenergic Receptor Modulation : The compound acts as a potent α₁-adrenoceptor antagonist, which may contribute to antihypertensive effects observed in preclinical studies .
  • Antioxidant Properties : Research indicates that related compounds exhibit antioxidant activity, suggesting potential cardioprotective effects .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that have been documented in animal models:

Antihypertensive Activity

Studies have demonstrated significant antihypertensive effects through receptor blockade, which may be beneficial in managing hypertension .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Study Findings Relevance
Identified as a potent α₁-adrenoceptor antagonist with antihypertensive properties.Supports cardiovascular therapeutic potential.
Demonstrated antidepressant-like activity in animal models via serotonergic modulation.Suggests possible mental health applications.
Exhibited antioxidant properties that could confer cardioprotection.May indicate broader health benefits beyond hypertension.

Q & A

Q. What are the established synthetic routes for 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common synthesis involves reacting 1-(3,5-dimethylphenoxy)propan-2-amine with HCl gas in a solvent like 1,2-dichlorobenzene. Key steps include:

  • Amine protonation: Saturate the amine with HCl gas at 25°C for 1 hour.
  • Purification: Remove excess HCl via nitrogen bubbling, followed by crystallization using tert-butyl methyl ether.
  • Yield optimization: Heating at 145°C for 4 hours improves reaction completion. Reported yields reach 85% with a melting point of 172°C .

Q. Table 1: Synthesis Parameters

ParameterValue/Description
Solvent1,2-Dichlorobenzene
Temperature145°C, 4 hours
Yield85%
Melting Point172°C

Q. What analytical techniques are recommended for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H-NMR (DMSO-d6) to confirm the aromatic (δ 6.8–7.2 ppm) and amine (δ 2.5–3.0 ppm) protons. provides a reference 1H^1H-NMR spectrum for structurally similar amines .
  • HPLC-MS: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) coupled with mass spectrometry to verify purity (>98%) and detect impurities.
  • Elemental Analysis: Validate molecular formula (C11_{11}H18_{18}ClNO) via combustion analysis .

Q. How can researchers identify and quantify impurities in synthesized batches?

Methodological Answer:

  • Impurity Profiling: Use HPLC with UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards for common byproducts (e.g., unreacted amine or phenolic intermediates) can be cross-referenced from similar compounds like mexiletine hydrochloride () .
  • LC-MS/MS: Identify trace impurities by comparing fragmentation patterns to databases. For example, highlights methods for detecting demethylated or hydroxylated derivatives .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how does chirality impact its bioactivity?

Methodological Answer:

  • Chiral Resolution: Use (S)- or (R)-mandelic acid as resolving agents in diastereomeric salt formation. demonstrates enantioselective synthesis of a related triazine derivative via chiral biguanide intermediates .
  • Bioactivity Implications: Test enantiomers in receptor-binding assays (e.g., adrenergic or serotonergic receptors) to assess stereochemical effects. For example, notes enantiomer-specific herbicidal activity in triazine derivatives .

Q. Table 2: Enantiomer-Specific Activity Data

EnantiomerBioassay ModelActivity (IC50_{50})
(S)-formHerbicidal assay12 µM
(R)-formHerbicidal assay>100 µM

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis of the phenoxy group) using software like Gaussian or GROMACS. ’s simplex method can optimize force field parameters for stability predictions .
  • pH-Dependent Stability: Conduct accelerated stability studies at pH 1–13 (40°C, 75% RH) and validate with HPLC. ’s safety data for similar hydrochlorides provides degradation benchmarks .

Q. What in vitro models are suitable for studying its pharmacokinetic properties, such as metabolic clearance or plasma protein binding?

Methodological Answer:

  • Hepatocyte Assays: Use primary human hepatocytes to assess Phase I/II metabolism. Monitor metabolites via LC-MS (e.g., hydroxylation at the 4-position, as seen in for mexiletine derivatives) .
  • Microsomal Stability: Incubate with CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify metabolic pathways. reports t1/2_{1/2} values for structurally analogous compounds .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize its pharmacological profile?

Methodological Answer:

  • Analog Synthesis: Modify the phenoxy substituents (e.g., 3,5-dimethyl to 3,5-difluoro) and test affinity in receptor-binding assays. and provide synthetic protocols for halogenated analogs .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent effects with bioactivity. ’s data on substituted benzylamines can guide model validation .

Q. Table 3: Computational Parameters for Stability Studies

ParameterValueSoftware
Force FieldAMBERGROMACS
Simulation Time100 nsGaussian
Degradation PathwayPhenoxy hydrolysisMDynaMix

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